molecular formula C21H23F3N2O2 B2481261 (4-(Tert-butyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034318-55-1

(4-(Tert-butyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2481261
M. Wt: 392.422
InChI Key: ARFHYGQNYYIXOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to our target molecule, can be efficiently achieved through one-pot synthetic procedures. For instance, a method was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base (LiOH·H2O), which is economical and yields good results (Kaur & Kumar, 2018). This approach highlights the potential synthesis pathways for structurally related compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. A study conducted by Huang et al. (2021) used density functional theory (DFT) to compare molecular structures with X-ray diffraction values, indicating consistency between DFT-optimized structures and crystallographic data. Furthermore, molecular electrostatic potential and frontier molecular orbitals were investigated to reveal physicochemical properties (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include catalysis and specific reaction conditions to achieve desired products. For example, silver-catalyzed cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates yield different products based on counterion and additive optimization, demonstrating the impact of reaction conditions on product formation (Hermann & Brückner, 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds. While specific data on our target molecule may not be directly available, the study of related compounds provides insights into their behavior under various conditions, including solvent interactions and temperature stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting the compound's interactions and its potential applications. The synthesis and structural investigation of closely related molecules offer valuable information on their reactivity patterns and stability under different conditions (Akkurt et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This would typically involve testing the compound for toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

(4-tert-butylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-20(2,3)15-6-4-14(5-7-15)19(27)26-11-9-17(13-26)28-18-12-16(8-10-25-18)21(22,23)24/h4-8,10,12,17H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHYGQNYYIXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

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